molecular formula C16H18N2O B14123402 (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide

(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide

Cat. No.: B14123402
M. Wt: 254.33 g/mol
InChI Key: DWBBKZOWMAESSD-MDZDMXLPSA-N
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Description

(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide is an organic compound that features a quinoline moiety attached to a pent-2-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Attachment of the Pent-2-enamide Chain: The quinoline derivative can then be reacted with 4,4-dimethylpent-2-enoic acid chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced amide or alkene groups.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry.

    Biology: As a fluorescent probe for studying biological systems.

    Medicine: Potential use as a pharmacophore in drug design.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide would depend on its specific application. For instance, as a fluorescent probe, it might interact with specific biomolecules, altering its fluorescence properties. In medicinal applications, it could interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylpent-2-enamide: Lacks the quinoline moiety.

    N-(quinolin-8-yl)pent-2-enamide: Lacks the 4,4-dimethyl substitution.

    Quinoline derivatives: Various substitutions on the quinoline ring.

Uniqueness

(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide is unique due to the combination of the quinoline moiety and the 4,4-dimethylpent-2-enamide chain, which may confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

(E)-4,4-dimethyl-N-quinolin-8-ylpent-2-enamide

InChI

InChI=1S/C16H18N2O/c1-16(2,3)10-9-14(19)18-13-8-4-6-12-7-5-11-17-15(12)13/h4-11H,1-3H3,(H,18,19)/b10-9+

InChI Key

DWBBKZOWMAESSD-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)/C=C/C(=O)NC1=CC=CC2=C1N=CC=C2

Canonical SMILES

CC(C)(C)C=CC(=O)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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